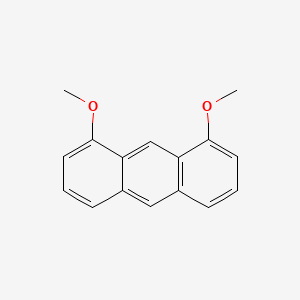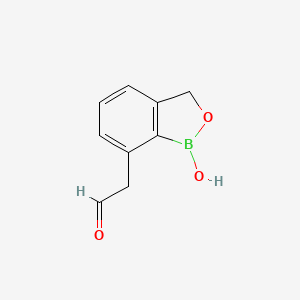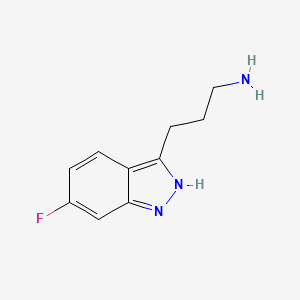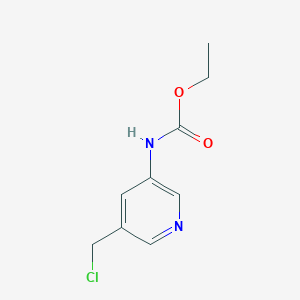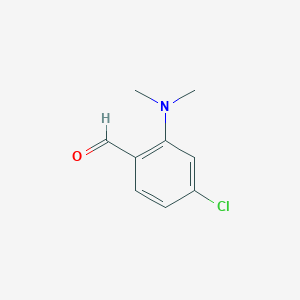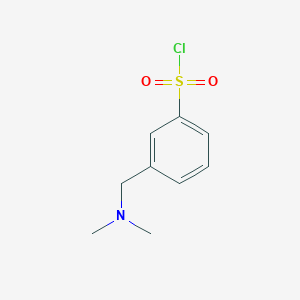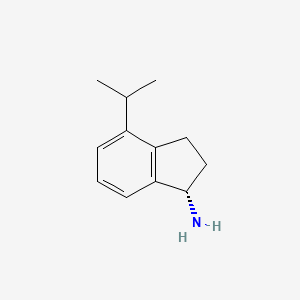![molecular formula C25H32N4O6 B13136627 tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate](/img/structure/B13136627.png)
tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate: is a complex organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a carbamate group, and a bis(phenylmethoxycarbonylamino)methylideneamino moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as methanol or chloroform and catalysts to facilitate the reactions .
Chemical Reactions Analysis
tert-Butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the carbamate group is replaced by other functional groups.
Deprotection: The tert-butyl group can be removed under acidic conditions using reagents like trifluoroacetic acid
Scientific Research Applications
tert-Butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
tert-Butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate can be compared with other similar compounds such as:
- tert-Butyl N-[3-(2-methoxyacetamido)propyl]carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl 2-(1-benzyl-4-piperidinyl)propylcarbamate
These compounds share similar structural features but differ in their functional groups and specific applications. The unique bis(phenylmethoxycarbonylamino)methylideneamino moiety in this compound distinguishes it from other carbamates, providing it with unique chemical properties and reactivity .
Properties
Molecular Formula |
C25H32N4O6 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate |
InChI |
InChI=1S/C25H32N4O6/c1-25(2,3)35-22(30)27-16-10-15-26-21(28-23(31)33-17-19-11-6-4-7-12-19)29-24(32)34-18-20-13-8-5-9-14-20/h4-9,11-14H,10,15-18H2,1-3H3,(H,27,30)(H2,26,28,29,31,32) |
InChI Key |
GISAAGWMPVGDCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


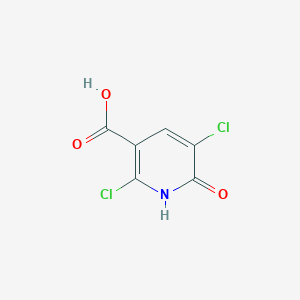
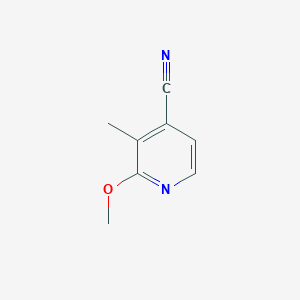
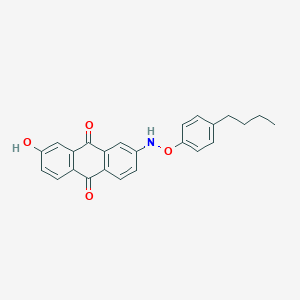
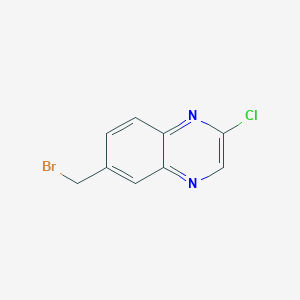
![[3,3'-Bipyridin]-5-amine, 5'-methoxy-N-(2-naphthalenylmethyl)-](/img/structure/B13136565.png)
